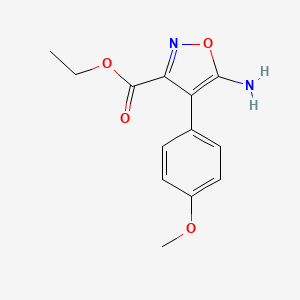

Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 5-amino-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-18-13(16)11-10(12(14)19-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORUJOIJJXREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200610 | |

| Record name | Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763109-07-5 | |

| Record name | Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763109-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-AMINO-4-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate (commonly referred to as EAMPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EAMPI, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EAMPI has the molecular formula and a molecular weight of 247.25 g/mol. The compound features an isoxazole ring, a methoxy group on the phenyl ring, and an amino group that contributes to its biological properties.

Biological Activities

EAMPI exhibits a range of biological activities, including:

- Anti-inflammatory Activity : EAMPI has been studied for its potential to inhibit inflammatory pathways. Molecular docking studies suggest that it interacts favorably with proteins involved in inflammation, such as NF-kB and ATF4, which are critical regulators of the inflammatory response.

- Anticancer Properties : Preliminary in vitro studies indicate that EAMPI may possess anticancer activity. Similar compounds have demonstrated efficacy against various cancer cell lines, suggesting that EAMPI could be explored for its potential in cancer therapy .

- Enzyme Inhibition : Isoxazole derivatives, including EAMPI, have shown promise as inhibitors of specific enzymes involved in metabolic pathways. This activity may contribute to its pharmacological effects.

The mechanisms through which EAMPI exerts its biological effects are still being elucidated. However, several hypotheses include:

- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways that regulate cellular functions.

- Enzyme Interaction : By inhibiting key enzymes, EAMPI could alter metabolic processes within cells, leading to therapeutic effects in conditions such as cancer and inflammation .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of isoxazole derivatives found that compounds similar to EAMPI significantly reduced the expression of pro-inflammatory cytokines in vitro. This suggests that EAMPI could be a candidate for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Research on trisubstituted isoxazoles revealed their potential as allosteric RORγt inverse agonists. Compounds with similar structures to EAMPI exhibited potent inhibition against various cancer cell lines. For instance, IC50 values were reported in the low micromolar range for several derivatives, indicating significant anticancer potential .

Comparative Analysis with Related Compounds

A comparison of EAMPI with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | Isoxazole | Methyl group instead of ethyl |

| This compound | Isoxazole | Contains an amino group; potential for different biological activity |

| Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | Oxazole | Different positioning of methoxy group; varied reactivity |

科学的研究の応用

Medicinal Chemistry

Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate is primarily studied for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including this compound. Isoxazoles have been identified as allosteric modulators of RORγt, a transcription factor involved in inflammatory responses. This modulation may lead to reduced IL-17a expression, which is crucial in autoimmune diseases .

Case Study:

In vitro assays demonstrated that compounds similar to this compound significantly decreased IL-17a mRNA levels in human primary cells, indicating a promising pathway for developing anti-inflammatory drugs .

Antioxidant Activity

Isoxazole compounds have been investigated for their antioxidant properties. This compound has shown potential in protecting cellular systems from oxidative stress.

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that can be optimized for yield and purity. The compound serves as a precursor for synthesizing more complex derivatives with enhanced biological activities.

Synthetic Routes

Recent literature reviews have documented metal-free synthetic routes that are environmentally friendly and efficient for producing isoxazole derivatives . The development of these synthetic pathways facilitates the exploration of structure-activity relationships (SAR) that are crucial for drug design.

Case Study:

A study highlighted the synthesis of several derivatives from this compound, leading to compounds with improved binding affinities to target proteins involved in cancer pathways .

Neuropharmacological Applications

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Neuroprotective Mechanisms

The compound's ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a potential therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis .

Data Table: Neuroprotective Effects

類似化合物との比較

Structural Comparison with Analogous Compounds

Substituent Variations on the Isoxazole Ring

Key Compounds:

Analysis:

- Halogen Substituents: Bromo (in Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate) introduces steric bulk and alters lipophilicity, which could affect membrane permeability .

- Positional Isomerism : Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a positional isomer with the methoxyphenyl group at position 3 instead of 3. This spatial rearrangement may influence binding affinities in enzyme targets .

Comparative Yields and Conditions

Key Insight:

Physicochemical Properties

Melting Points and Stability

Analysis:

Antimicrobial and Antioxidant Potential

- Isoxazole Derivatives : Compounds like Ethyl 8-methyl-10-(4-methoxyphenyl)-thiazolo[3,2-a]pyrimidine-9-carboxylate exhibit moderate antimicrobial activity against S. aureus and E. coli .

- Amino Group Contribution: The 5-amino substituent could enhance interactions with microbial enzymes or antioxidant radical scavenging, though specific data for the target compound is lacking .

Enzyme Inhibition

準備方法

General Synthetic Strategy for Isoxazole Derivatives

Isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes, frequently catalyzed by metals such as copper or ruthenium. However, metal-free synthetic routes have gained prominence due to environmental and cost concerns.

1,3-Dipolar Cycloaddition : The most widely used method involves the cycloaddition of nitrile oxides (dipoles) with alkynes (dipolarophiles), proceeding via a concerted pericyclic mechanism to yield isoxazole rings with high regioselectivity.

Metal-Free Approaches : Recent advances include microwave-assisted and green synthetic methods that avoid metal catalysts, using solid-phase synthesis and environmentally benign solvents, offering moderate to excellent yields and excellent chemo- and regioselectivity.

Preparation of the Isoxazole Core with 4-Methoxyphenyl Substituent

A key intermediate for the target compound is 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid or its esters, which can be synthesized through a multi-step process involving:

Formation of Oxime Intermediate : 4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime.

Cyclization with Methyl Acrylate : The oxime undergoes cyclization with methyl acrylate in the presence of sodium salt (e.g., sodium TSN(Cl)) and copper catalysts to form 3-(4-methoxyphenyl)-isoxazole-5-methyl formiate.

Hydrolysis to Carboxylic Acid : The methyl formiate intermediate is hydrolyzed under reflux with potassium hydroxide or other alkalis to yield 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid.

This process is summarized in Table 1.

| Step | Reagents & Conditions | Product | Yield / Notes |

|---|---|---|---|

| 1. Oxime formation | Hydroxylamine hydrochloride, NaOH, 4-methoxybenzaldehyde, trimethyl carbinol/water solvent, room temp, 1 hr | 4-methoxybenzaldehyde oxime | Complete conversion by TLC |

| 2. Cyclization | Sodium TSN(Cl), Cu powder, copper sulfate, methyl acrylate, NaOH (pH 6), stir overnight | 3-(4-methoxyphenyl)-isoxazole-5-methyl formiate | Isolated by chromatography |

| 3. Hydrolysis | KOH, reflux 3-4 hrs, acidify to pH 3 | 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid | White solid, isolated by filtration |

Table 1: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid intermediate

Introduction of the Amino Group at Position 5

The amino group at position 5 can be introduced by reduction of the corresponding nitro precursor or by direct amination methods.

Reduction of Nitro Isoxazole Esters : For example, methyl 4-amino-3-methoxyisoxazole-5-carboxylate was prepared by reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate using iron powder in aqueous conditions, followed by purification via column chromatography.

Direct Amination : Other methods involve nucleophilic substitution or amination of isoxazole derivatives under mild conditions.

The reduction approach is efficient and yields crystalline amino-substituted isoxazoles suitable for further modifications.

Esterification to Form Ethyl Ester

The carboxylic acid group at position 3 can be esterified to the ethyl ester by standard esterification methods such as:

Fischer Esterification : Refluxing the acid with ethanol in the presence of acid catalysts.

Direct Esterification of Acid Chlorides : Conversion of the acid to acid chloride followed by reaction with ethanol.

The ethyl ester formation is a straightforward step following the preparation of the 3-carboxylic acid intermediate.

Metal-Free and Green Synthetic Approaches

Recent literature emphasizes metal-free synthetic routes to isoxazoles that avoid toxic and expensive metal catalysts:

Microwave-Assisted Synthesis : Using microwave irradiation to accelerate cyclization and heterocyclization steps under solvent mixtures such as DMF/isopropanol, yielding isoxazoles in short reaction times (e.g., 30 min at 90 °C).

Solid-Phase Synthesis : Employing polymer-supported intermediates and coupling agents under mild conditions to achieve high yields and facile purification.

Use of Environmentally Friendly Solvents and Bases : Avoiding heavy metals, reactions proceed at room temperature or mild heating with bases like potassium carbonate or triethylamine, enhancing sustainability.

Summary Table of Key Preparation Steps for Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate

| Step No. | Transformation | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Oxime formation from 4-methoxybenzaldehyde | Hydroxylamine hydrochloride, NaOH, trimethyl carbinol/water, RT | Formation of oxime intermediate |

| 2 | Cyclization to isoxazole methyl formiate | Sodium TSN(Cl), Cu powder, copper sulfate, methyl acrylate, NaOH (pH 6), overnight | Formation of isoxazole ring |

| 3 | Hydrolysis to carboxylic acid | KOH, reflux 3-4 hrs, acidify to pH 3 | Yields 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid |

| 4 | Esterification to ethyl ester | Ethanol, acid catalyst or acid chloride intermediate | Formation of ethyl ester at position 3 |

| 5 | Introduction of amino group | Reduction of nitro precursor with iron powder or direct amination | Yields 5-amino substituted isoxazole |

Detailed Research Findings and Analysis

The preparation method described in patent CN102977044A provides a robust synthetic route to key intermediates like 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid, which is a direct precursor to the target compound. The method involves carefully controlled pH and temperature conditions to optimize yields and purity.

Structural characterization studies of related amino-methoxy isoxazole carboxylates confirm the stability and purity of the products obtained by reduction methods and subsequent purification.

Metal-free synthetic routes, including microwave-assisted cyclizations, offer eco-friendly alternatives that reduce reaction times and avoid metal contamination, which is critical for pharmaceutical applications of isoxazole derivatives.

The choice of solvents, bases, and reaction conditions significantly influences the yield and regioselectivity of the isoxazole ring formation and functional group transformations.

Q & A

Basic: What are the recommended synthesis strategies for Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1: Reacting substituted phenacyl halides (e.g., 4-methoxyphenacyl chloride) with hydroxylamine hydrochloride to form an isoxazole precursor.

- Step 2: Condensation with ethyl acetoacetate under alkaline conditions (e.g., sodium ethoxide) to introduce the ester group .

Optimization Tips: - Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation.

- pH Adjustment: Use buffered conditions (pH 7–8) to stabilize intermediates .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves impurities .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., 4-methoxyphenyl at C4, amino at C5) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for : 286.0954) .

- X-ray Crystallography: Resolves bond angles (e.g., isoxazole ring planarity) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

- Enzyme Inhibition: Preliminary studies suggest interaction with cyclooxygenase-2 (COX-2) or kinases via hydrogen bonding with the amino group .

- Receptor Binding: The 4-methoxyphenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) due to lipophilic interactions .

Experimental Design: - Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

- Stability: Degrades under prolonged UV exposure; monitor via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid) .

- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

- Handling: Use gloveboxes for air-sensitive reactions involving the amino group .

Advanced: How can functionalization of the amino or ester groups expand its utility in drug discovery?

Methodological Answer:

- Amide Formation: React with activated carboxylic acids (EDC/HOBt) to create prodrugs with enhanced bioavailability .

- Ester Hydrolysis: Use NaOH/EtOH to generate the carboxylic acid for metal-organic framework (MOF) synthesis .

- Heterocycle Fusion: Introduce pyridine or triazole rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, IC protocols). For example, discrepancies in antimicrobial activity may stem from Gram-positive vs. Gram-negative bacterial models .

- Structural Validation: Re-examine stereochemistry (if applicable) via circular dichroism (CD) spectroscopy to rule out enantiomer-specific effects .

Advanced: What computational methods are suitable for predicting its physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation free energy in water/octanol to predict logP (experimental: ~2.1) .

- Docking Studies (AutoDock Vina): Model interactions with COX-2 (PDB: 3LN1) to prioritize synthesis of derivatives .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with redox stability .

Advanced: What crystallographic challenges arise in resolving its polymorphic forms?

Methodological Answer:

- Polymorphism Screening: Use solvent-drop grinding with DMSO/EtOH to isolate distinct crystal forms .

- Twinned Data: Apply SHELXL’s TWIN/BASF commands for refinement, particularly if pseudo-merohedral twinning occurs .

- Co-Crystallization: Co-crystallize with caffeine to stabilize metastable forms via π-π stacking .

Advanced: How can impurities from synthesis be systematically identified and minimized?

Methodological Answer:

- LC-MS/MS: Detect trace byproducts (e.g., uncyclized intermediates) using C18 columns and 0.1% formic acid mobile phase .

- Process Optimization: Implement flow chemistry to reduce side reactions (e.g., over-alkylation) via precise residence time control .

Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Group Replacement: Synthesize analogs replacing 4-methoxyphenyl with 4-chlorophenyl to assess electronic effects on bioactivity .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., amino vs. nitro groups) to COX-2 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。